(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(1R,5S)-3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3/t8?,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBKJGUHPQPXPJ-PBINXNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC3CCC(C2)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1C2C[C@H]3CC[C@@H](C2)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core followed by the introduction of the imidazole ring. Common reagents used in these reactions include strong bases, nucleophiles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in organic synthesis processes .
Biology
Biologically, this compound is investigated for its interactions with macromolecules. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a useful probe in biochemical studies. Research has shown that it can influence various biological pathways by acting on specific molecular targets .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. It may act as a ligand for certain receptors or enzymes, potentially leading to drug development opportunities. Notably, derivatives of this compound have been identified as monoamine reuptake inhibitors, which are useful in treating conditions such as depression and anxiety disorders .
Table 1: Potential Therapeutic Applications
| Application Area | Potential Uses |
|---|---|
| Depression | Monoamine reuptake inhibition |
| Anxiety Disorders | Modulation of neurotransmitter levels |
| ADHD | Treatment through neurotransmission regulation |
| Pain Management | Involvement in pain pathways |
Industrial Applications
In industry, this compound can be utilized in developing new materials or as a catalyst in chemical processes due to its stability and reactivity . Its ability to undergo various chemical reactions—such as oxidation and substitution—enables it to be tailored for specific industrial applications.
Case Study 1: Monoamine Reuptake Inhibition
A study focused on the efficacy of this compound derivatives demonstrated their potential as effective monoamine reuptake inhibitors compared to traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs). These derivatives showed improved safety profiles with fewer side effects .
Case Study 2: Biochemical Probing
Research involving the use of this compound as a biochemical probe illustrated its capability to interact with metal ions and biological macromolecules effectively. This interaction has implications for understanding enzyme mechanisms and could lead to advancements in drug design targeting specific pathways .
Mechanism of Action
The mechanism of action of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The bicyclic structure may also play a role in stabilizing the compound and facilitating its interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural features, biological targets, and pharmacological properties of (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane with structurally related analogs.
Structural Analogues and Substituent Variations
The 8-azabicyclo[3.2.1]octane core is versatile, allowing modifications at the C3, C6, and C8 positions to tune receptor affinity and selectivity. Key analogs include:
Structure-Activity Relationships (SAR)
- C3 Position: Bulky aromatic groups (e.g., benzylamine, imidazole) enhance binding to GPCRs (e.g., CCR5, NK1). Smaller substituents (e.g., phenoxy) reduce potency .
- C8 Position : Sulfonamide groups (e.g., pyrazole sulfonamides) improve metabolic stability but may reduce membrane permeability .
- Stereochemistry : The (1S,5R) configuration in the target compound is critical for optimal spatial alignment with receptor pockets, as seen in cocaine derivatives .
Biological Activity
(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound notable for its potential biological activities, particularly as a ligand for various receptors. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with an imidazole ring, which is essential for its interaction with biological macromolecules. The molecular formula is , and it has a unique stereochemistry that contributes to its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃ |
| CAS Number | 2260918-07-6 |
| IUPAC Name | This compound |
| Boiling Point | Not specified |
The mechanism of action involves the compound's ability to interact with specific receptors, particularly the mu-opioid receptor (MOR). It acts as an antagonist, potentially blocking unwanted side effects associated with opioid use while retaining analgesic properties. The imidazole ring allows for coordination with metal ions, influencing enzymatic activity and receptor binding.
1. Mu-Opioid Receptor Antagonism
Research indicates that this compound can function as a mu-opioid receptor antagonist. This property is significant in treating conditions such as opioid-induced bowel dysfunction (OBD) without compromising analgesic effects in the central nervous system .
Case Study : A study demonstrated that compounds within the 8-azabicyclo[3.2.1]octane class effectively manage gastrointestinal motility disorders by selectively antagonizing peripheral mu-opioid receptors .
2. Interaction with Other Receptors
The compound also shows promise in interacting with other receptors such as kappa-opioid receptors (KOR). Structure-activity relationship (SAR) studies have indicated that modifications to the bicyclic structure can enhance selectivity and potency against these receptors .
Research Findings :
- A series of derivatives were synthesized and tested for their affinity towards KOR, revealing a potential for developing new therapeutics targeting pain management .
Synthesis Methods
The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:
- Formation of the Bicyclic Core : Utilizing strong bases and nucleophiles.
- Introduction of the Imidazole Ring : Often through cyclization reactions involving imidazole precursors.
Optimized synthetic routes are crucial for achieving high yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography .
Q & A
Q. What are the key considerations for synthesizing (1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Step 1 : Construction of the bicyclo[3.2.1]octane core via cyclization reactions using precursors like tert-butyl carbamates or sulfonamides .
- Step 2 : Functionalization at the 3-position with 1-methylimidazole via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for heteroaryl groups) .
- Critical Parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
- Temperature control : Low temperatures (−20°C to 0°C) mitigate side reactions during imidazole incorporation .
- Purification : Chromatography (normal or reverse-phase) is essential to isolate enantiopure forms due to stereochemical complexity .
Q. How is the stereochemical integrity of the (1S,5R) configuration validated?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and confirms bicyclic geometry .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
- NMR spectroscopy : H-H NOESY correlations verify spatial proximity of protons in the bicyclic framework .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes (e.g., NAAA, monoamine oxidases) using fluorogenic substrates to measure IC values .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands for dopamine or serotonin transporters) .
- Cell viability assays : Assess cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT or resazurin-based protocols .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising stereoselectivity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer, enabling scalable synthesis of intermediates (e.g., tert-butyl carbamate precursors) .
- Catalyst screening : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enhances enantiomeric excess (ee > 95%) during cyclization .
- DoE (Design of Experiments) : Statistically optimize parameters like solvent ratios, temperature gradients, and catalyst loading .
Q. How to resolve contradictory data in binding affinity studies across different biological models?
- Methodological Answer :
- Model validation : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand assays) .
- Membrane permeability correction : Account for differences in passive diffusion using PAMPA or Caco-2 assays to normalize IC values .
- Species-specific effects : Test across human, rat, and mouse receptors to identify interspecies variability in binding pockets .
Q. What computational strategies predict the compound’s interaction with off-target receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCR databases (e.g., PDSP Ki Database) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify allosteric binding sites .
- Pharmacophore modeling : Generate 3D QSAR models (e.g., Phase) to map electrostatic/hydrophobic features driving off-target activity .
Q. How to design enantioselective synthetic routes for derivatives with improved pharmacokinetics?
- Methodological Answer :
- Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during bicyclo-octane ring formation .
- Late-stage functionalization : Use directed C–H activation (e.g., Pd-catalyzed borylation) to introduce substituents without racemization .
- Metabolic stability : Introduce deuterium at metabolically labile positions (e.g., imidazole methyl group) to prolong half-life .
Data Contradiction Analysis
Q. Discrepancies observed in enzyme inhibition potency between recombinant and tissue-based assays—how to troubleshoot?
- Methodological Answer :
- Enzyme source purity : Confirm recombinant enzyme activity via SDS-PAGE and kinetic assays (e.g., /) .
- Endogenous inhibitors : Pre-treat tissue lysates with protease/phosphatase inhibitors to eliminate confounding factors .
- Redox interference : Add antioxidants (e.g., DTT) to assays if the compound’s imidazole moiety exhibits redox activity .
Key Structural and Functional Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHN | |
| Stereochemistry | (1S,5R) configuration confirmed by X-ray | |
| logP | 2.1 (predicted via ChemAxon) | |
| Top Biological Targets | Dopamine transporter (DAT), NAAA enzyme |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
